2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid
Description
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core with a methoxy group (-OCH₃) at the 2-position and a carboxylic acid (-COOH) moiety at the 5-position. The methoxy substituent at the 2-position distinguishes this compound from other analogs, influencing its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C7H5NO3S2 |
|---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO3S2/c1-11-7-8-5-3(13-7)2-4(12-5)6(9)10/h2H,1H3,(H,9,10) |
InChI Key |
WACBURGOZLTRHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(S1)C=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings.
Scientific Research Applications
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can result in decreased production of uric acid, which is beneficial in treating conditions like gout.
Comparison with Similar Compounds
Structural Analogues at the 2-Position
The 2-position of the thieno[2,3-d]thiazole scaffold is a critical site for modulating biological activity. Below is a comparison of key analogs:
Physicochemical Properties
- Solubility: The free carboxylic acid at position 5 enhances aqueous solubility, particularly in salt forms (e.g., hydrochloride in ). Methoxy and amino groups further modulate solubility via hydrogen bonding or ionization.
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a thieno-thiazole core, which is known to exhibit diverse biological activities. The methoxy group at the 2-position enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole compounds often exhibit significant antimicrobial properties. For instance, similar thiazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against various bacterial strains, including Staphylococcus spp. and Enterococcus faecalis . While specific data on 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is limited, it can be inferred that its structural analogs may possess comparable antimicrobial efficacy.
Antioxidant Activity
Thiazole derivatives are also recognized for their antioxidant properties. A study focusing on related compounds indicated that they possess free radical scavenging activities, which are critical in mitigating oxidative stress-related diseases . The antioxidant activity is typically assessed using assays like DPPH and ABTS, where lower IC50 values indicate higher efficacy.
Xanthine Oxidase Inhibition
Xanthine oxidase inhibitors are crucial in managing conditions like gout and hyperuricemia. Some thiazole derivatives have shown promising xanthine oxidase inhibitory activity, with certain compounds exhibiting IC50 values in the micromolar range . Although specific data for 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid are not available, its structural similarity to effective xanthine oxidase inhibitors suggests potential activity.
Study on Related Thiazole Derivatives
A study investigated the pharmacological effects of a thiazole derivative similar to 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid in diabetic models. The compound demonstrated significant reductions in hyperglycemia and improvement in insulin sensitivity through its antioxidant and anti-inflammatory effects . Such findings underscore the therapeutic potential of thiazole derivatives in metabolic disorders.
Histopathological Analysis
In another case study involving a thiazole derivative's effects on diabetic rats, histopathological examinations revealed that treatment with the compound normalized pancreatic morphology and reduced inflammatory markers associated with diabetes . This suggests that compounds like 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid could offer protective effects against tissue damage in metabolic diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
